molecular formula C19H28O2 B11715115 (3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one CAS No. 90457-66-2

(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one

Katalognummer: B11715115
CAS-Nummer: 90457-66-2
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: MUMGGOZAMZWBJJ-XZIMXZIZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one is a polycyclic molecule featuring a cyclopenta[a]phenanthrene core with hydroxyl (-OH) and methyl (-CH₃) substituents.

Eigenschaften

CAS-Nummer

90457-66-2

Molekularformel

C19H28O2

Molekulargewicht

288.4 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17?,18-,19-/m0/s1

InChI-Schlüssel

MUMGGOZAMZWBJJ-XZIMXZIZSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(=O)CC[C@]34C

Kanonische SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and methyl groups at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its structure and properties.

    Substitution: Functional groups on the molecule can be substituted with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can lead to the formation of a more saturated compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds and their potential therapeutic applications.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new drugs for treating diseases.

Industry

In the industrial sector, (3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific characteristics.

Wirkmechanismus

The mechanism of action of (3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural and Bioactive Comparisons
Compound Class/Name Core Structure Substituents/Modifications Bioactivities Key References
Target Compound Cyclopenta[a]phenanthrene 1-hydroxy, 9a,11a-dimethyl, 7-keto Unknown (theoretical anti-inflammatory, anticancer)
Cyclopenta[c]pyridine derivatives Cyclopenta[c]pyridine Variable (e.g., amino, hydroxyl groups) Antibacterial, antiviral, neuropharmacological
Cyclopenta[c]thiophene derivatives Cyclopenta[c]thiophene 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones Antitumor (in vitro and in vivo models)
Cyclopenta(c,d)pyrene Cyclopenta(c,d)pyrene Non-polar polyaromatic hydrocarbon High mutagenicity, weak tumor initiation
Cyclopenta[b]benzofurans (e.g., Rocaglamide) Cyclopenta[b]benzofuran Fused benzofuran-polycyclic system Anticancer (NF-κB inhibition, apoptosis induction)
Dexamethasone Cyclopenta[a]phenanthrene 9-fluoro, 17-hydroxy, 21-hydroxymethyl Anti-inflammatory (phospholipase-A2 inhibition)

Key Comparative Analyses

Bioactivity Profiles
  • Anticancer Potential: Cyclopenta[c]thiophene derivatives (e.g., 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones) exhibit antitumor activity via unspecified mechanisms, with IC₅₀ values in the micromolar range . In contrast, cyclopenta[b]benzofurans like rocaglamide show potent NF-κB inhibition and apoptosis induction at nanomolar concentrations . The target compound’s 7-keto and hydroxyl groups may confer distinct mechanistic pathways, though empirical data are lacking.
  • Mutagenicity vs. Therapeutic Safety : Cyclopenta(c,d)pyrene demonstrates high mutagenicity in bacterial assays (TA98/TA100 strains) due to metabolic activation to mutagenic epoxides . The target compound’s hydroxyl group may reduce such risks by enhancing solubility and detoxification pathways.
  • Anti-inflammatory Action : Dexamethasone, a cyclopenta[a]phenanthrene derivative, inhibits phospholipase-A2, reducing pro-inflammatory mediators . The target compound’s 1-hydroxy group could mimic this mechanism, but steric effects from methyl substituents might alter binding efficiency.
Toxicity and Metabolic Stability
  • Cyclopenta(c,d)pyrene’s lipophilicity contributes to bioaccumulation and mutagenicity . The target compound’s polar hydroxyl group may improve metabolic clearance, reducing toxicity risks.
  • Cyclopenta[b]benzofurans show promising therapeutic indices in preclinical models, balancing efficacy and safety .

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonding networks (e.g., O–H···O interactions) stabilize crystal packing .

  • NMR Spectroscopy : Assign stereocenters via NOESY (nuclear Overhauser effect) correlations. For example, axial vs. equatorial proton coupling constants (J = 10–12 Hz for axial protons in cyclohexane systems) .

  • Key Spectral Peaks :

    Proton (δ, ppm)MultiplicityAssignment
    3.33 (s)SingletMethoxy group
    0.92 (d, J = 6.4 Hz)DoubletMethyl group in steroid backbone

Advanced Research Question: How do stereochemical variations impact the compound’s reactivity and biological activity?

Q. Methodological Answer :

  • Stereochemical Analysis : Use density functional theory (DFT) to model energy-minimized conformers. Compare calculated vs. experimental NMR shifts (RMSD < 0.3 ppm validates accuracy) .
  • Biological Assays : Test inhibitory activity (e.g., enzyme inhibition) with enantiomerically pure samples. For bile acid analogues, IC50 values correlate with C3/C7 hydroxylation patterns .

Advanced Research Question: What computational strategies predict the compound’s physicochemical properties and stability?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar (water) and nonpolar (chloroform) solvents to predict logP (partition coefficient).

  • Thermogravimetric Analysis (TGA) : Validate thermal stability (decomposition >200°C for steroidal ketones) .

  • Data Table :

    PropertyMethodValue
    logPMD Simulation3.2 ± 0.1
    Melting PointDSC185–190°C

Advanced Research Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during characterization?

Q. Methodological Answer :

  • Cross-Validation : Reconcile discrepancies by repeating measurements under standardized conditions (e.g., 400 MHz NMR, CDCl3 solvent). For MS, use isotopic labeling to confirm molecular ion peaks .
  • Case Study : A 1H NMR signal at δ 2.35 ppm (assigned to H-17 in bile acid derivatives) was misattributed due to solvent shift; deuterated solvent controls resolved this .

Advanced Research Question: What experimental designs are optimal for studying the compound’s interactions with biological targets?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein-ligand interactions.

  • Cryo-EM : Resolve binding modes in membrane-bound receptors (e.g., GPCRs) .

  • Design Table :

    ParameterCondition
    Ligand Concentration0.1–10 μM
    Temperature25°C
    BufferPBS (pH 7.4)

Advanced Research Question: How can researchers optimize synthetic routes to minimize byproducts in large-scale reactions?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., catalyst loading, reaction time). For example, a 2^3 factorial design reduced byproducts in amidation from 15% to 5% .
  • Continuous Flow Chemistry : Enhance reproducibility using microreactors (residence time <5 min) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.